2-{4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl}acetic acid
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Overview
Description
2-{4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiazolidinone ring, and an acetic acid moiety
Mechanism of Action
Triazoles
are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Thiazoles
, on the other hand, are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl}acetic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions to form the triazole ring
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Advanced techniques such as continuous flow synthesis and the use of catalysts may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-{4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, or reduce the triazole ring to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrotriazoles .
Scientific Research Applications
2-{4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities[][3].
Comparison with Similar Compounds
1,2,4-Triazole: A simpler compound with a similar triazole ring structure, used in various pharmaceuticals and agrochemicals.
Thiazolidinone: A compound with a similar thiazolidinone ring, known for its antimicrobial and anti-inflammatory properties.
Acetic Acid Derivatives: Compounds with similar acetic acid moieties, used in various industrial and pharmaceutical applications.
Uniqueness: 2-{4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl}acetic acid is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity
Properties
IUPAC Name |
2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3S/c13-5-2-16-7(12(5)1-6(14)15)10-11-3-8-9-4-11/h3-4H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHPLZHLBZHZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NN2C=NN=C2)S1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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